molecular formula C6H7ClIN3 B13982674 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

Katalognummer: B13982674
Molekulargewicht: 283.50 g/mol
InChI-Schlüssel: SHUDAXBLUAXBNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H7ClIN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and two amino groups. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the amino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the halogenation step may involve the use of iodine and chlorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C6H7ClIN3

Molekulargewicht

283.50 g/mol

IUPAC-Name

4-chloro-6-iodo-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C6H7ClIN3/c1-10-6-5(9)3(7)2-4(8)11-6/h2H,9H2,1H3,(H,10,11)

InChI-Schlüssel

SHUDAXBLUAXBNO-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=CC(=N1)I)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.